![molecular formula C4H8Cl2Si B579002 1-Propenylmethyldichlorosilane CAS No. 18142-37-5](/img/structure/B579002.png)
1-Propenylmethyldichlorosilane
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Overview
Description
“1-Propenylmethyldichlorosilane” is a chemical compound with the molecular formula C4H8Cl2Si . It is a type of organosilicon compound .
Synthesis Analysis
The synthesis of “1-Propenylmethyldichlorosilane” involves the use of methyldichlorosilane . The reaction conditions include a temperature of 520°C and an inert atmosphere . The mixture is supplied to the reactor via a preheating tube at a specific rate, and nitrogen gas is also supplied to the reactor .
Molecular Structure Analysis
The molecular structure of “1-Propenylmethyldichlorosilane” consists of carbon ©, hydrogen (H), chlorine (Cl), and silicon (Si) atoms . The exact mass of the molecule is 153.9772322 g/mol, and its monoisotopic mass is also 153.9772322 g/mol .
Physical And Chemical Properties Analysis
“1-Propenylmethyldichlorosilane” has a molecular weight of 155.09 g/mol . It has no hydrogen bond donor count, no hydrogen bond acceptor count, and one rotatable bond count . Its topological polar surface area is 0 Ų .
Scientific Research Applications
Materials Science and Polymer Chemistry
1-Propenylmethyldichlorosilane is pivotal in the development and modification of polysiloxanes and silicon-based materials. For example, the hydrolysis of ferrocenyldichlorosilanes, including variants with 1-propenyl (allyl) groups, leads to the formation of new ferrocenylsilanediols. These compounds, characterized by NMR, IR, UV/vis spectroscopy, and in some cases, X-ray diffraction, showcase a double-chain structure via intermolecular hydrogen bonding, highlighting the role of 1-Propenylmethyldichlorosilane in structuring and functionalizing silicon-based materials for potential applications in organometallic chemistry and materials science (Reyes-García, Cervantes-Lee, & Pannell, 2001).
Chemical Synthesis and NMR Spectroscopy
In the realm of chemical synthesis, 1-Propenylmethyldichlorosilane contributes to the creation of complex molecules. For instance, enantioenriched allenylsilanes are employed in propargylation reactions with aldehydes and silyl ethers, leading to the formation of syn-homopropargylic ethers that contain an embedded azide. These materials then undergo thermally induced intramolecular 1,3-dipolar cycloaddition reactions, resulting in fused ring systems containing 1,2,3-triazoles, underscoring the compound's utility in facilitating novel synthetic pathways (Brawn, Welzel, Lowe, & Panek, 2010).
Moreover, in the field of NMR spectroscopy, the chemical shifts and shielding properties of molecules containing 1-Propenylmethyldichlorosilane derivatives are of significant interest. IUPAC's recommendations on reporting NMR data, including chemical shifts, stress the importance of using tetramethylsilane (TMS) as a universal reference. These guidelines are crucial for accurate reporting and interpretation of NMR data, including studies involving compounds like 1-Propenylmethyldichlorosilane (Harris, Becker, Cabral de Menezes, Granger, Hoffman, & Zilm, 2008).
Safety and Hazards
Mechanism of Action
Target of Action
1-Propenylmethyldichlorosilane is a type of organochlorosilane Organochlorosilanes are generally known to interact with various organic and inorganic acids, bases, and water .
Mode of Action
Organochlorosilanes, such as 1-Propenylmethyldichlorosilane, react with water, moist air, or steam to produce heat and toxic, corrosive fumes of hydrogen chloride . They may also produce flammable gaseous H2 . They can serve as chlorination agents . Chlorosilanes react vigorously with both organic and inorganic acids and with bases to generate toxic or flammable gases .
Pharmacokinetics
The compound’s reactivity with water and its potential to produce toxic and corrosive fumes of hydrogen chloride suggest that its bioavailability could be influenced by these properties .
Result of Action
Its reactivity with water and various acids and bases, as well as its potential to produce toxic and corrosive fumes of hydrogen chloride, suggest that it could have significant effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Propenylmethyldichlorosilane. For instance, the presence of water, moist air, or steam can trigger vigorous reactions that produce heat and toxic, corrosive fumes of hydrogen chloride . Similarly, the presence of organic and inorganic acids and bases can lead to vigorous reactions that generate toxic or flammable gases .
properties
IUPAC Name |
dichloro-methyl-[(E)-prop-1-enyl]silane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl2Si/c1-3-4-7(2,5)6/h3-4H,1-2H3/b4-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBMXBODFDXWEG-ONEGZZNKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C[Si](C)(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/[Si](C)(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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